Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Übersicht

Beschreibung

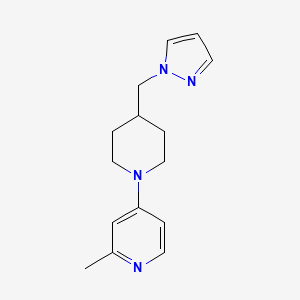

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 885958-67-8. It has a molecular weight of 233.31 .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 1-benzyl-4-methyl-3-pyrrolidinecarboxylate. The Inchi Code for this compound is 1S/C14H19NO2/c1-11-8-15 (10-13 (11)14 (16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C. It has a purity of 95%. It can exist in a liquid, solid, or semi-solid form .Wissenschaftliche Forschungsanwendungen

1. Application in Cancer Treatment Research

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a significant compound in cancer treatment research. A study described the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center, exhibiting excellent potency against PARP-1 and PARP-2 enzymes. This led to the identification of ABT-888, showing promise in clinical trials for cancer therapy (Penning et al., 2009).

2. Role in Large-Scale Synthesis

The compound has been synthesized from L-aspartic acid on a large scale, highlighting its importance in industrial chemical processes. This method demonstrates efficient production with high yield and diastereoselectivity, which is crucial for the large-scale preparation of such compounds (Yoshida et al., 1996).

3. Neuroleptic Activity

Research on benzamides of N,N-disubstituted ethylenediamines, including 1-benzyl-3-aminopyrrolidine derivatives, has indicated potential neuroleptic (antipsychotic) activities. These compounds, including Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, have shown inhibitory effects on stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).

4. Asymmetric Synthesis

This compound is used in the asymmetric synthesis of vicinal diamine derivatives, which have applications as catalysts, metal-ligands, and in the synthesis of biologically active molecules. This illustrates its versatility in various synthetic and medicinal chemistry applications (Yoon et al., 2010).

5. Catalysis in Organic Synthesis

In a study involving platinum-catalyzed intramolecular hydroamination of unactivated olefins, the compound was synthesized in good yield. This research emphasizes its utility in organic synthesis, especially in the formation of pyrrolidine derivatives (Bender & Widenhoefer, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction. The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves should be worn and that if it gets in the eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |

CAS RN |

181114-98-7 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

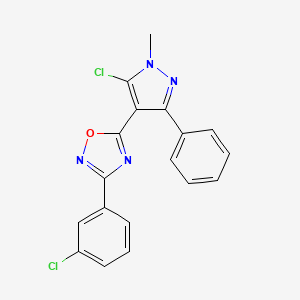

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

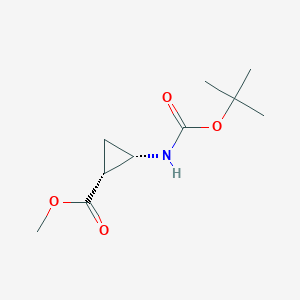

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

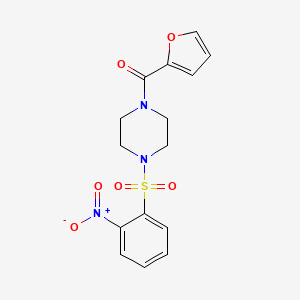

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

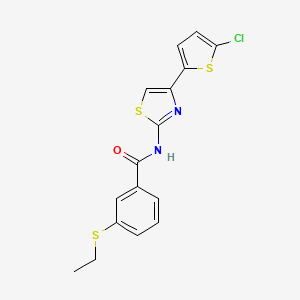

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)